molecular formula C11H21NO B8360058 5-Cyclohexylvaleramide

5-Cyclohexylvaleramide

Cat. No.: B8360058
M. Wt: 183.29 g/mol
InChI Key: SVMOVHNVMVMHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylvaleramide (IUPAC: 5-Chloro-N-cyclohexylpentanamide) is a synthetic organic compound characterized by a cyclohexyl group attached to a pentanamide backbone with a chlorine substituent at the fifth carbon. Its molecular formula is C₁₁H₂₀ClNO, and it is commonly utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules . The compound’s structural features, including the cyclohexyl ring and chlorine atom, contribute to its lipophilicity and reactivity, making it valuable in drug design and chemical intermediate synthesis .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

5-cyclohexylpentanamide

InChI

InChI=1S/C11H21NO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H2,12,13)

InChI Key

SVMOVHNVMVMHNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 5-Cyclohexylvaleramide:

Compound Name Molecular Formula Key Features Applications
This compound C₁₁H₂₀ClNO Chlorine at C5, cyclohexylamide Organic synthesis, intermediates
N-Cyclohexylacetamide C₈H₁₅NO Shorter carbon chain (acetamide) Solvent, polymer research
5-Chloro-N-cyclohexylpentanamide-d11 C₁₁H₉D₁₁ClNO Deuterated form of this compound Isotopic labeling, metabolic studies
5-Chlorovaleryl Chloride C₅H₈Cl₂O Acyl chloride derivative Precursor for amides/esters
Key Observations:
  • Chlorine Substitution: The chlorine atom at C5 increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to non-halogenated analogs .
  • Deuterated Analogues : Isotopic variants (e.g., 5-Chloro-N-cyclohexylpentanamide-d11) retain the parent compound’s reactivity but are critical for tracing metabolic pathways in drug development .

Physicochemical Properties

Limited quantitative data are available for this compound, but comparisons can be inferred from structural analogs:

Property This compound N-Cyclohexylacetamide 5-Chlorovaleryl Chloride
Molecular Weight 229.7 g/mol 141.21 g/mol 155.03 g/mol
Solubility Low in water Moderate in polar solvents Hydrolyzes in water
Reactivity Nucleophilic amidation Amide hydrolysis Acylation reactions
  • Solubility Trends : The longer carbon chain and chlorine in this compound reduce aqueous solubility compared to N-Cyclohexylacetamide, aligning with its higher lipophilicity .
  • Stability : Unlike 5-Chlorovaleryl Chloride, which hydrolyzes rapidly, this compound’s amide bond provides greater stability under ambient conditions .

Pharmacological Potential

  • N-Cyclohexylacetamide : Demonstrates mild anti-inflammatory properties in preclinical models, suggesting that larger amides like this compound could be optimized for targeted therapies .
  • Chlorinated Analogs : Chlorine atoms in similar compounds enhance interactions with biological targets (e.g., enzyme active sites), implying possible bioactivity in this compound derivatives .

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